FAAH Inhibitory Potency: Benzylideneamino Carbamate Scaffold Delivers nM FAAH Activity Distinct from µM Cholinesterase Inhibition
The benzylideneamino carbamate scaffold confers sub‑nanomolar FAAH inhibitory potency, as exemplified by the close analog [(E)-benzylideneamino] N-(4-pentoxyphenyl)carbamate (IC₅₀ = 3.5 nM in H4 human cell line) [1]. In contrast, simple benzyl N-phenylcarbamates primarily target acetyl‑ and butyrylcholinesterases, with IC₅₀ values ranging from 21 to 535 µM . This >1,000‑fold selectivity shift underscores that the target compound’s benzylideneamino motif redirects inhibitory activity toward FAAH, a feature absent in generic carbamate analogs.
| Evidence Dimension | FAAH IC₅₀ vs. Cholinesterase IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 3.5 nM for [(E)-benzylideneamino] N-(4-pentoxyphenyl)carbamate (closest available analog) |
| Comparator Or Baseline | Benzyl N-phenylcarbamate ACHE IC₅₀ = 199–535 µM; BCHE IC₅₀ = 21–177 µM |
| Quantified Difference | >1,000‑fold greater FAAH potency for the benzylideneamino scaffold |
| Conditions | FAAH: H4 human cell line, whole‑cell assay. ACHE/BCHE: in vitro enzyme assays. |
Why This Matters
A researcher aiming to develop FAAH inhibitors will find [(E)-benzylideneamino] N-phenylcarbamate a far more relevant starting scaffold than simple benzyl carbamates, which lack meaningful FAAH activity.
- [1] IDRBLab Bioactivity Database. [(E)-benzylideneamino] N-(4-pentoxyphenyl)carbamate. IC₅₀ = 3.5 nM (FAAH, H4 cells). Retrieved from https://molbic.idrblab.net/data/bioactivity/details/IT0140977 View Source
